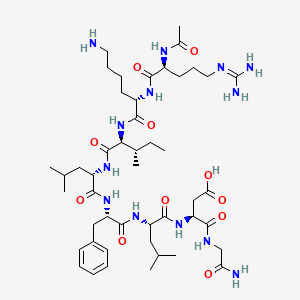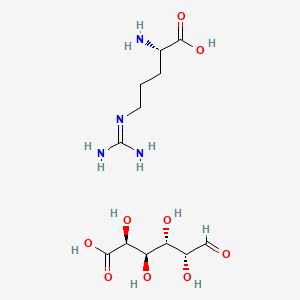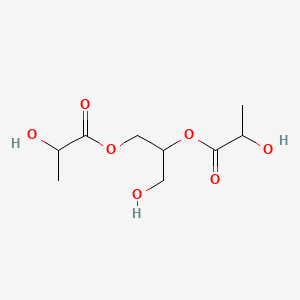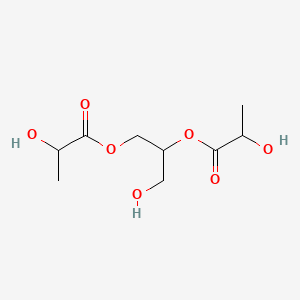
Arthrinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Arthrinic acid is a novel antifungal polyhydroxyacid isolated from the fungus Arthrinium phaeospermum. It has a molecular formula of C32H54O9 and is characterized by its complex structure, which includes multiple hydroxyl groups and double bonds . This compound has shown significant antifungal activity, making it a subject of interest in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions: Arthrinic acid is primarily isolated from solid-state fermentations of Arthrinium phaeospermum. The isolation process involves bioassay-guided separation to track the antifungal activity to a single compound . The structure of this compound is determined using NMR spectroscopic studies, which reveal its linear structure with seven hydroxyl groups .
Industrial Production Methods: Currently, there is no large-scale industrial production method for this compound. The compound is typically produced in laboratory settings through fermentation processes involving Arthrinium phaeospermum .
化学反应分析
Types of Reactions: Arthrinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s multiple hydroxyl groups and double bonds make it reactive under different conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
Arthrinic acid has a wide range of scientific research applications due to its antifungal properties :
Chemistry: Used as a model compound to study the reactivity of polyhydroxyacids.
Biology: Investigated for its potential as a natural antifungal agent.
Medicine: Explored for its potential therapeutic applications in treating fungal infections.
Industry: Considered for use in agrochemicals to protect crops from fungal pathogens.
作用机制
Arthrinic acid can be compared with other similar compounds produced by Arthrinium species, such as arthrichitin and arundifungin . These compounds also exhibit antifungal properties but differ in their chemical structures and specific activities . This compound is unique due to its complex structure with multiple hydroxyl groups and double bonds, which contribute to its broad-spectrum antifungal activity .
相似化合物的比较
- Arthrichitin
- Arundifungin
- Phomenoic acid
- Actinopolysporins
- Woodylides
属性
CAS 编号 |
1078129-65-3 |
|---|---|
分子式 |
C32H54O9 |
分子量 |
582.8 g/mol |
IUPAC 名称 |
(6E,10E,14E,18E,20E)-2,3,5,9,13,17-hexahydroxy-20-(hydroxymethyl)-14,16,18,22,24-pentamethylhexacosa-6,10,14,18,20-pentaenoic acid |
InChI |
InChI=1S/C32H54O9/c1-7-20(2)14-21(3)15-25(19-33)17-24(6)30(38)23(5)16-22(4)28(36)13-9-11-26(34)10-8-12-27(35)18-29(37)31(39)32(40)41/h8-9,11-12,15-17,20-21,23,26-31,33-39H,7,10,13-14,18-19H2,1-6H3,(H,40,41)/b11-9+,12-8+,22-16+,24-17+,25-15+ |
InChI 键 |
VTIWIBQZTPEOSH-ZQZRMASVSA-N |
手性 SMILES |
CCC(C)CC(C)/C=C(/CO)\C=C(/C)\C(C(C)/C=C(\C)/C(C/C=C/C(C/C=C/C(CC(C(C(=O)O)O)O)O)O)O)O |
规范 SMILES |
CCC(C)CC(C)C=C(CO)C=C(C)C(C(C)C=C(C)C(CC=CC(CC=CC(CC(C(C(=O)O)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


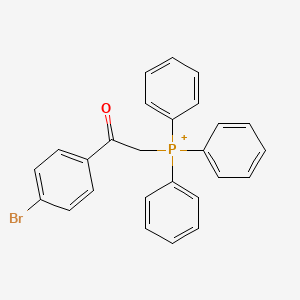
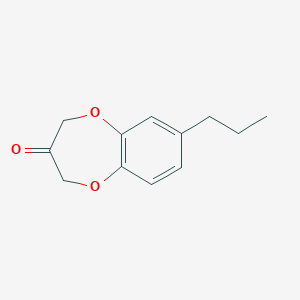
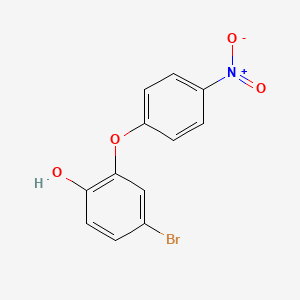
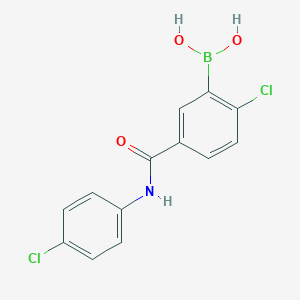
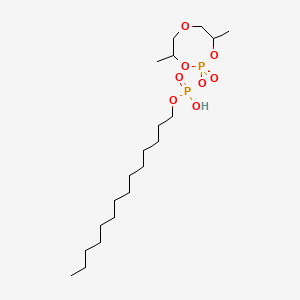
![7-(4-nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane](/img/structure/B12650020.png)
